molecular formula C11H15N3O B13242768 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one

8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one

Cat. No.: B13242768
M. Wt: 205.26 g/mol
InChI Key: GMBQCGUQYNKCMK-UHFFFAOYSA-N
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Description

8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[34]octan-5-one is a complex organic compound that features a pyrazole ring and a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one typically involves multi-step organic reactions. One common method involves the condensation of a pyrazole derivative with a spirocyclic ketone under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Sodium borohydride in methanol or ethanol at room temperature.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted pyrazoles.

Mechanism of Action

The mechanism of action of 8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation . The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one
  • 4-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one
  • 5-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one

Uniqueness

8-(1-Methyl-1H-pyrazol-3-yl)-6-azaspiro[3.4]octan-5-one is unique due to its specific substitution pattern on the pyrazole ring and the spirocyclic framework. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

8-(1-methylpyrazol-3-yl)-6-azaspiro[3.4]octan-5-one

InChI

InChI=1S/C11H15N3O/c1-14-6-3-9(13-14)8-7-12-10(15)11(8)4-2-5-11/h3,6,8H,2,4-5,7H2,1H3,(H,12,15)

InChI Key

GMBQCGUQYNKCMK-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C2CNC(=O)C23CCC3

Origin of Product

United States

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